6-溴己基膦酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

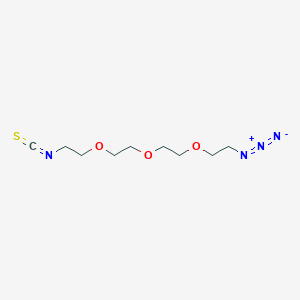

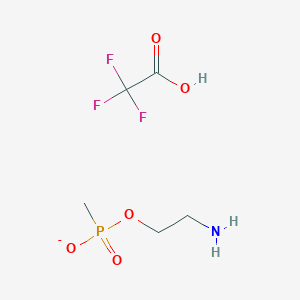

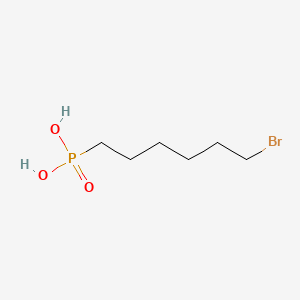

6-Bromohexylphosphonic acid is a non-PEG Crosslinker . It is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The IUPAC name for this compound is (6-bromohexyl)phosphonic acid .

Synthesis Analysis

6-Bromohexylphosphonic acid is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . The exact method of synthesis is not mentioned in the available resources.Molecular Structure Analysis

The molecular formula of 6-Bromohexylphosphonic acid is C6H14BrO3P . It has a molecular weight of 245.05 . The InChI code for this compound is 1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) .Physical And Chemical Properties Analysis

6-Bromohexylphosphonic acid has a molecular weight of 245.05 . It is recommended to be stored in a refrigerated condition .科学研究应用

药用和非药用应用:6-溴己基膦酸衍生物,特别是双膦酸盐,以其广泛的药用和非药用应用而闻名。双膦酸盐是由于其结构和功能特性而在各个领域中使用的化合物 (Turhanen, 2022)。

膦酸应用:总的来说,膦酸由于其生物活性特性而具有广泛的应用。它们被用于药物开发、骨靶向、超分子或混合材料设计、表面功能化、分析目的、医学成像以及作为磷酸抗原。这些应用跨越了各种研究领域,包括化学、生物学和物理学,突显了膦酸合成的重要性 (Sevrain et al., 2017)。

用于能源收集技术的表面锚:6-溴己基膦酸的新型衍生物,如6-(2-溴-2-甲基丙酰氧基)己基膦酸,具有作为纳米颗粒表面锚的潜在应用。这有助于太阳能转换中的高效电子转移,突显了其在可再生能源技术领域的重要性 (Mungalimane, 2014)。

农业应用:膦酸衍生物乙烯利被用于农业中,用于促进果树苗木叶片脱落和控制谷物作物倒伏。这展示了其在改善农业生产力和管理作物生长方面的实际重要性 (Larsen, 1971; Foster et al., 1991)。

作用机制

Target of Action

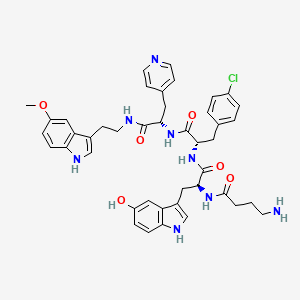

6-Bromohexylphosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of 6-Bromohexylphosphonic acid involves its role as a linker in PROTACs. The compound connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein in a PROTAC molecule . When the PROTAC molecule binds to both the E3 ligase and the target protein, it brings them into close proximity. This allows the E3 ligase to transfer a ubiquitin molecule to the target protein. The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by 6-Bromohexylphosphonic acid are dependent on the specific target protein of the PROTAC. By causing the degradation of the target protein, the PROTAC can disrupt the biochemical pathways in which the target protein is involved .

Pharmacokinetics

As a component of protacs, its pharmacokinetic properties would be influenced by the properties of the other components of the protac, including the ligands for the e3 ligase and the target protein .

Result of Action

The result of the action of 6-Bromohexylphosphonic acid is the degradation of the target protein. This can have various molecular and cellular effects, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action of 6-Bromohexylphosphonic acid, as part of a PROTAC, can be influenced by various environmental factors. For example, the pH and temperature can affect the stability of the PROTAC and its binding to the E3 ligase and the target protein . Additionally, the presence of other molecules can affect the action of the PROTAC. For instance, molecules that bind to the same sites on the E3 ligase or the target protein could compete with the PROTAC, potentially reducing its efficacy .

属性

IUPAC Name |

6-bromohexylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMTUOIJWOTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 6-bromohexylphosphonic acid interact with titania nanoparticles and what are the downstream effects of this interaction?

A1: 6-Bromohexylphosphonic acid acts as an apolar coupling agent and binds covalently to the surface of titania (TiO2) nanoparticles. [] This covalent binding is confirmed through Fourier-transform infrared spectroscopy (FTIR) and 31P solid-state cross-polarization magic angle spinning nuclear magnetic resonance (CP-MAS NMR) analyses. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-Dimethylphenyl)-N'-[2-(trifluoromethyl)phenyl]-guanidine](/img/structure/B604931.png)